

Molecular Basis for Avibactam's Broad-Spectrum β -Lactamase Inhibition: A Technical Guide

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Compound of Interest

Compound Name: Avibactam, (+)-

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Executive Summary

Avibactam is a groundbreaking non- β -lactam β -lactamase inhibitor that has significantly broadened the therapeutic options against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) structure and novel mechanism of action confer a wider spectrum of activity compared to traditional β -lactam-based inhibitors. Avibactam effectively inhibits a wide array of serine β -lactamases, including Ambler class A, C, and some class D enzymes, which are prevalent mechanisms of resistance to β -lactam antibiotics.^{[1][2][3]} This technical guide provides an in-depth exploration of the molecular underpinnings of avibactam's inhibitory activity, presenting key kinetic data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Introduction to Avibactam

The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. A primary driver of this resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. Avibactam, a synthetic non- β -lactam β -lactamase inhibitor, represents a major advancement in combating this threat.^[4] Unlike its predecessors, such as clavulanic acid and tazobactam, avibactam possesses a distinct chemical scaffold—a diazabicyclooctane core—that enables a unique, reversible mechanism of

inhibition.[3][5] This novel mechanism contributes to its broad spectrum of activity, which includes coverage against extended-spectrum β -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), AmpC cephalosporinases, and certain OXA-type carbapenemases. [6][7] Avibactam is currently used in combination with β -lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam to restore their efficacy against resistant bacteria.[1][3]

Mechanism of Action: A Covalent and Reversible Inhibition

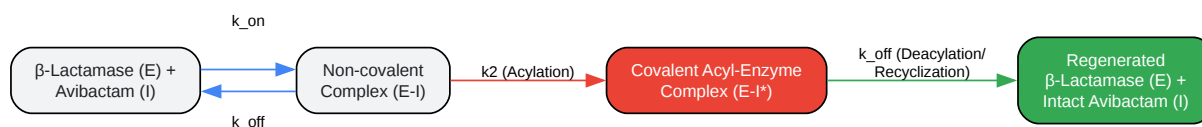
The inhibitory action of avibactam against serine β -lactamases proceeds through a multi-step, covalent, and notably, reversible mechanism.[3][8] This process can be broken down into two key phases: acylation and deacylation.

Acylation: Formation of a Stable Covalent Adduct

The inhibition process begins with the non-covalent binding of avibactam to the active site of the β -lactamase. Subsequently, the catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea ring.[9] This results in the opening of the five-membered ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][9] This acylation step effectively inactivates the β -lactamase, preventing it from hydrolyzing β -lactam antibiotics.[7]

Deacylation: Regeneration of Active Avibactam

A key differentiator of avibactam's mechanism is the reversibility of the covalent bond.[3] The carbamoyl-enzyme complex can undergo deacylation, where the bond between avibactam and the serine residue is cleaved. Unlike the hydrolysis that occurs with β -lactam antibiotics and some inhibitors, the deacylation of the avibactam-enzyme complex primarily proceeds through a recyclization pathway.[8] This process regenerates the intact, active form of avibactam, which can then inhibit another β -lactamase molecule.[3][8] This recycling mechanism contributes to the sustained inhibitory effect of avibactam. The rate of deacylation varies significantly across different classes of β -lactamases, influencing the overall potency and duration of inhibition.[6]



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Avibactam's covalent, reversible inhibition mechanism.

Quantitative Analysis of Avibactam's Inhibitory Potency

The efficacy of avibactam against different β -lactamases can be quantitatively described by several kinetic parameters. The second-order rate constant for acylation (k_2/K_i) reflects the efficiency of enzyme inactivation, while the first-order rate constant for deacylation (k_{off}) and the half-life ($t_{1/2}$) of the covalent complex indicate the duration of inhibition.

Table 1: Kinetic Parameters of Avibactam Inhibition against Class A β -Lactamases

Enzyme	k_2/K_i ($\text{M}^{-1}\text{s}^{-1}$)	k_{off} (s^{-1})	$t_{1/2}$ (min)
CTX-M-15	1.0×10^5	2.9×10^{-4}	40
KPC-2	2.1×10^4	1.4×10^{-4}	82
TEM-1	-	7.5×10^{-4}	16

Data sourced from Ehmann et al., 2013 and Ehmann et al., 2012.[6][8]

Table 2: Kinetic Parameters of Avibactam Inhibition against Class C β -Lactamases

Enzyme	k_2/K_i ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	$t_{1/2}$ (min)
E. cloacae P99 AmpC	5.1×10^3	3.8×10^{-5}	300
P. aeruginosa PAO1 AmpC	1.8×10^3	1.9×10^{-3}	6
CMY-2	4.9×10^4	3.7×10^{-4}	-

Data sourced from Ehmann et al., 2013 and Barnes et al., 2019.[\[6\]](#)[\[10\]](#)

Table 3: Kinetic Parameters of Avibactam Inhibition against Class D β -Lactamases

Enzyme	k_2/K_i ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	$t_{1/2}$ (days)
OXA-10	1.1×10^1	1.5×10^{-6}	>5
OXA-48	1.4×10^3	1.1×10^{-5}	-
OXA-23	3.0×10^2	-	-
OXA-24	5.1×10^1	-	-
OXA-163	1.7×10^3	-	-
OXA-427	8.0×10^2	-	-

Data sourced from Ehmann et al., 2013 and Stojanoski et al., 2015.[\[6\]](#)[\[11\]](#)

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction between avibactam and β -lactamases.

Enzyme Kinetics Assay

This protocol describes the determination of acylation and deacylation rates of avibactam against various β -lactamases using a spectrophotometric assay with the chromogenic substrate nitrocefin.

5.1.1 Materials

- Purified β -lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48)
- Avibactam
- Nitrocefin
- Assay buffer: 100 mM sodium phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA. For OXA enzymes, the buffer is additionally supplemented with 50 mM NaHCO_3 .^[6]
- UV-visible spectrophotometer with temperature control
- Stirred cuvettes

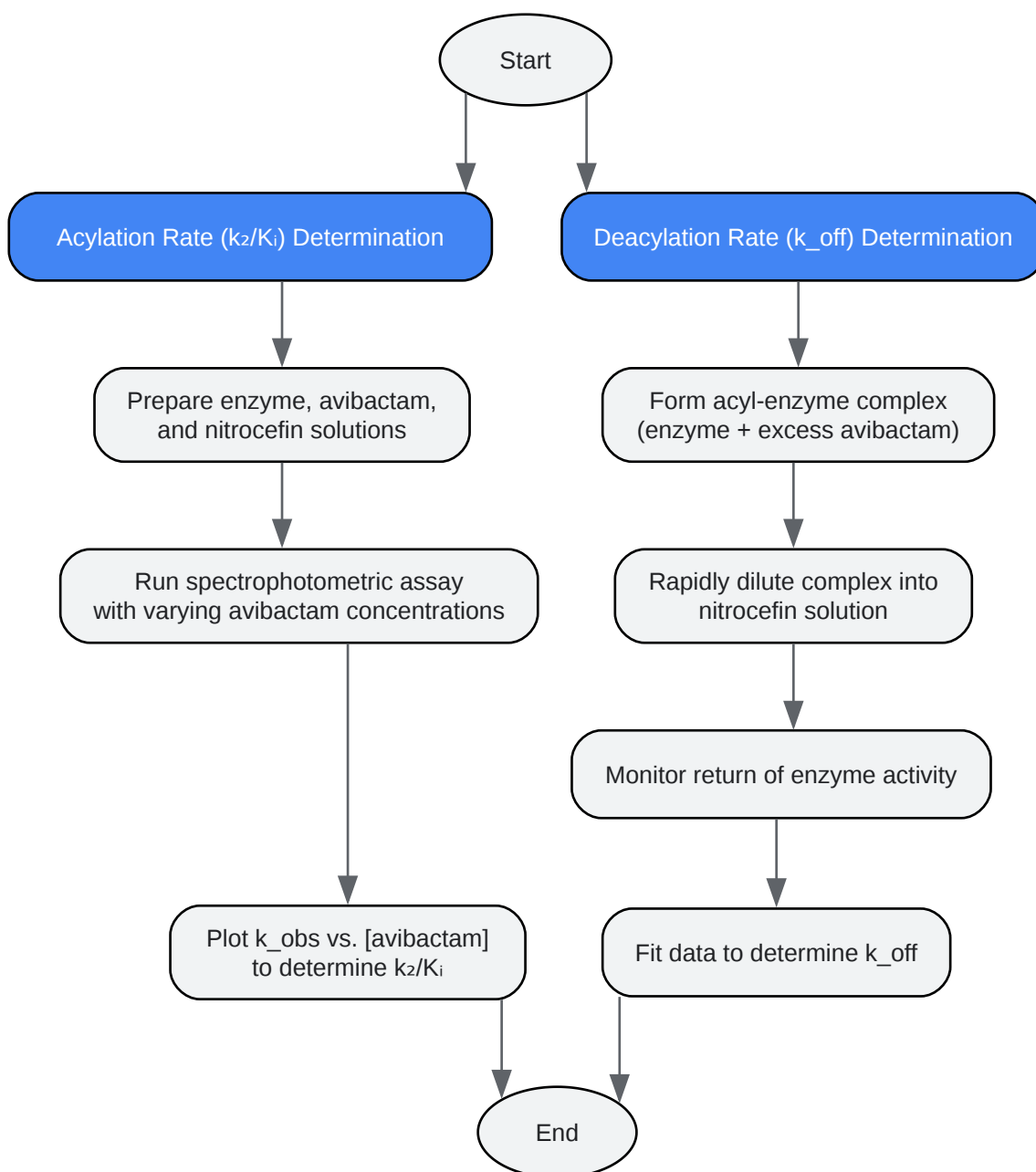
5.1.2 Acylation Rate (k_2/K_i) Determination

- Set the spectrophotometer to 37°C and the wavelength to 486 nm (for nitrocefin hydrolysis).
- Prepare a solution of nitrocefin in the assay buffer.
- In a stirred cuvette, add the nitrocefin solution and varying concentrations of avibactam.
- Initiate the reaction by adding a specific concentration of the purified β -lactamase enzyme.^[6]
- Monitor the change in absorbance over time, representing the rate of nitrocefin hydrolysis.
- The observed rate constant (k_{obs}) for the onset of inhibition at each avibactam concentration is determined by fitting the progress curves to an appropriate equation for slow-binding inhibition.
- The second-order rate constant for acylation (k_2/K_i) is determined from the slope of a linear plot of k_{obs} versus the concentration of avibactam.^[8]

5.1.3 Deacylation Rate (k_{off}) Determination (Jump Dilution Method)

- Incubate a concentrated solution of the β -lactamase with an excess of avibactam to allow for complete formation of the covalent acyl-enzyme complex.^[6]

- Rapidly dilute the acyl-enzyme complex by a large factor (e.g., >4000-fold) into a solution containing the reporter substrate nitrocefin.[6]
- Immediately monitor the return of enzymatic activity by measuring the hydrolysis of nitrocefin over time.
- The rate of return of activity corresponds to the deacylation rate constant (k_{off}), which is determined by fitting the data to a first-order equation.[8]



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Workflow for determining avibactam inhibition kinetics.

X-ray Crystallography

This protocol provides a general overview of the steps involved in determining the crystal structure of a β -lactamase in complex with avibactam.

5.2.1 Materials

- Highly purified and concentrated β -lactamase
- Avibactam
- Crystallization screening kits and reagents
- Cryoprotectant
- X-ray diffraction equipment (synchrotron or in-house source)

5.2.2 Protocol

- Protein Expression and Purification: Express the target β -lactamase in a suitable host (e.g., *E. coli*) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
- Crystallization:
 - Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of conditions (precipitants, buffers, salts).
 - Optimize initial crystal hits to obtain diffraction-quality crystals.
- Soaking or Co-crystallization:
 - Soaking: Transfer pre-grown β -lactamase crystals into a solution containing a high concentration of avibactam for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.^[9]

- Co-crystallization: Mix the purified β -lactamase with avibactam prior to setting up crystallization trials.
- Cryo-protection and Data Collection:
 - Transfer the crystals into a cryoprotectant solution to prevent ice formation during freezing.
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
- Structure Determination and Refinement:
 - Process the diffraction data (indexing, integration, scaling).
 - Solve the structure using molecular replacement with a known β -lactamase structure as a search model.
 - Build the model of the protein and the bound avibactam into the electron density maps.
 - Refine the structure to improve the fit to the experimental data and validate the final model.

Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification of β -lactamases by avibactam and to study the stability of the acyl-enzyme complex.

5.3.1 Materials

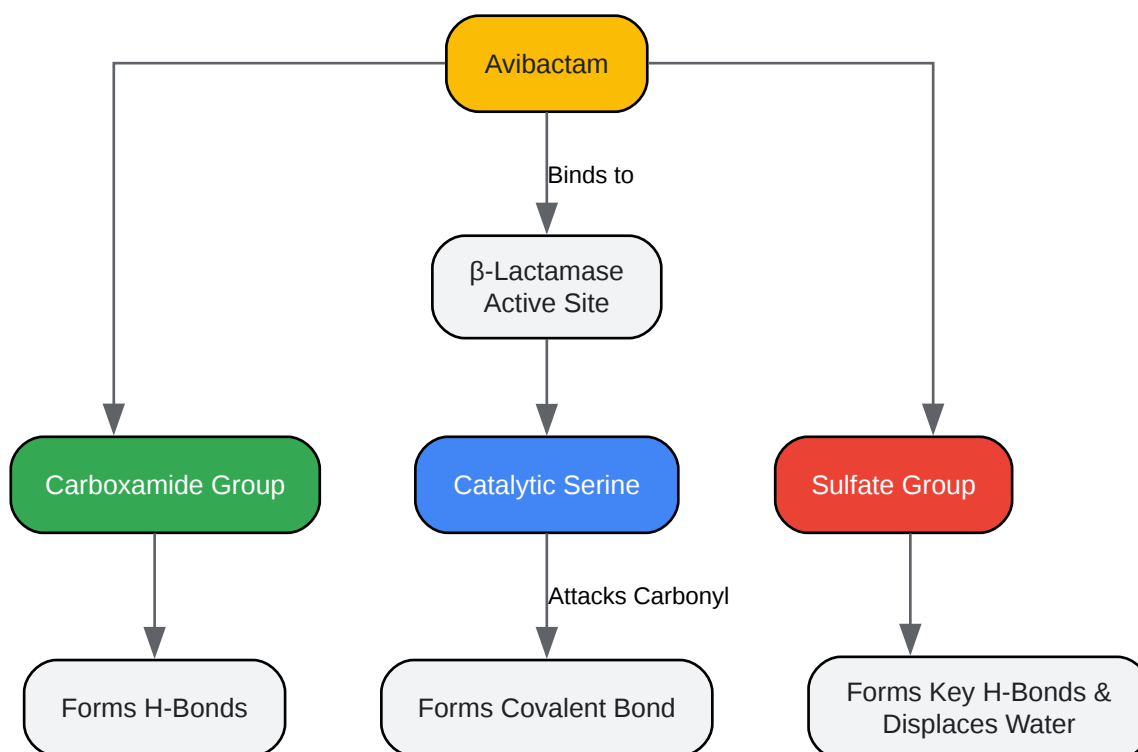
- Purified β -lactamase
- Avibactam
- Mass spectrometer (e.g., ESI-Q-TOF)
- Reagents for sample preparation (e.g., formic acid, acetonitrile)

5.3.2 Protocol

- **Acyl-Enzyme Complex Formation:** Incubate the purified β -lactamase with an excess of avibactam to ensure complete acylation.
- **Sample Preparation:**
 - Remove excess, unbound avibactam using a desalting column or ultrafiltration.
 - Prepare the sample for mass spectrometry by diluting it in an appropriate solvent (e.g., water/acetonitrile with formic acid).
- **Mass Spectrometry Analysis:**
 - Infuse the sample into the mass spectrometer.
 - Acquire mass spectra in the appropriate mass range to observe the intact protein.
 - The mass of the uninhibited enzyme is compared to the mass of the enzyme after incubation with avibactam. A mass increase corresponding to the molecular weight of avibactam confirms the formation of the covalent acyl-enzyme complex.
- **Stability Analysis:** To assess the stability of the complex and investigate deacylation, the acyl-enzyme complex can be incubated over a time course, and samples can be analyzed by mass spectrometry at different time points to monitor the regeneration of the unmodified enzyme.^[6]

Structural Basis for Broad-Spectrum Inhibition

High-resolution crystal structures of avibactam in complex with representatives from class A (CTX-M-15), class C (AmpC), and class D (OXA-10, OXA-48) β -lactamases have provided critical insights into its broad-spectrum activity.^{[4][9]} A key finding is that avibactam adopts a conserved binding mode across these different enzyme classes. The sulfate group of avibactam is crucial for recognition and binding, forming key interactions within the active site. In class C enzymes, the sulfate group displaces a critical deacylating water molecule, contributing to the stability of the acyl-enzyme complex.^[3] The carboxamide group also forms important hydrogen bonds with active site residues. The rigid conformation of the diazabicyclooctane core ensures a precise positioning of these functional groups for optimal interaction with the enzyme.



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Key structural interactions of avibactam in the active site.

Mechanisms of Resistance

Despite the efficacy of avibactam, resistance has been reported. The primary mechanisms of resistance to ceftazidime-avibactam include:

- **Mutations in the β -lactamase:** Amino acid substitutions in the β -lactamase, particularly in or near the active site, can reduce the binding affinity or acylation efficiency of avibactam. For example, mutations in the Ω -loop of KPC enzymes, such as the D179Y substitution, have been shown to confer resistance.[2]
- **Porin Loss:** Reduced expression or mutations in outer membrane porins can limit the entry of avibactam and its partner β -lactam into the bacterial cell, thereby reducing their effective concentration at the target.
- **Efflux Pump Overexpression:** Increased activity of efflux pumps can actively transport the antibiotic combination out of the cell, preventing it from reaching inhibitory concentrations.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for guiding the clinical use of avibactam-containing therapies.

Conclusion

Avibactam's unique chemical structure and reversible, covalent mechanism of action underpin its broad-spectrum inhibition of clinically important serine β -lactamases. Its ability to effectively inactivate enzymes from classes A, C, and D has revitalized the utility of established β -lactam antibiotics against multidrug-resistant Gram-negative pathogens. The quantitative kinetic and structural data presented in this guide provide a comprehensive understanding of the molecular basis for avibactam's activity. Continued research into its interactions with an expanding array of β -lactamase variants and a deeper understanding of emerging resistance mechanisms will be essential for preserving the long-term efficacy of this important therapeutic agent.

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